Rubidium nitrate is an inorganic compound with the chemical formula RbNO₃. It is classified as an alkali metal nitrate and appears as a white crystalline solid. Rubidium nitrate is highly soluble in water, making it useful in various applications. The compound has a molar mass of 147.473 g/mol and a melting point of approximately 310 °C, where it begins to decompose into rubidium nitrite and oxygen . In flame tests, rubidium nitrate produces a distinct mauve or light purple color, which is characteristic of rubidium compounds .
Rubidium nitrate can be synthesized through several methods:
The resulting solution can then be purified by recrystallization to obtain high-purity rubidium nitrate .
Rubidium nitrate has several applications:
Rubidium nitrate shares similarities with several other alkali metal nitrates. Here are some comparable compounds:
Compound | Formula | Solubility in Water | Unique Characteristics |
---|---|---|---|
Lithium Nitrate | LiNO₃ | Highly soluble | Used in fertilizers and explosives |
Sodium Nitrate | NaNO₃ | Highly soluble | Commonly used as a preservative and fertilizer |
Potassium Nitrate | KNO₃ | Highly soluble | Used in fertilizers and food preservation |
Caesium Nitrate | CsNO₃ | Highly soluble | Rarely used; similar applications to rubidium nitrate |
Rubidium nitrate is unique due to its specific applications in pyrotechnics and infrared optics, which are less common among other alkali metal nitrates. Its distinctive flame coloration also sets it apart from similar compounds .
Rubidium nitrate undergoes four crystalline phase transitions (I–IV), with phase III (stable between 436–528 K) exhibiting the highest ionic conductivity due to orientational disordering of nitrate (NO₃⁻) anions [6]. Molecular dynamics simulations reveal that the activation energy for Rb⁺ migration in phase III (0.15 eV) is an order of magnitude lower than in phase IV (1.5 eV), attributed to reduced defect formation energy in the disordered structure [6]. The coordination number (CN) of Rb⁺ evolves significantly across phases:
Phase | Structure | Rb⁺ Coordination Number | Ionic Conductivity (Ω⁻¹·cm⁻¹) |
---|---|---|---|
III | Cubic (Pm3m) | 8-fold | 9.3×10⁻⁵ [2] |
II | Body-centered cubic | 8-fold | 1.6×10⁻⁶ [2] |
I | Face-centered cubic | 6-fold | 3.2×10⁻⁷ [3] |
In phase III, the NO₃⁻ groups adopt spherical orientational disorder, enabling Rb⁺ ions to occupy pseudo-octahedral sites with uniform 8-fold coordination [3]. This contrasts with phase I, where a face-centered cubic lattice imposes 6-fold coordination, creating higher electrostatic barriers for cation hopping [3]. Impedance spectroscopy confirms that the 436 K phase transition (II→III) triggers a 58-fold conductivity increase, directly linked to the CN increase from 6 to 8 [2].
Rubidium nitrate additives in carbonate electrolytes improve lithium metal anode (LMA) Coulombic efficiency (CE) by forming lithium nitride (Li₃N)-rich solid electrolyte interphases (SEI). When coordinated with 18-crown-6 ether, RbNO₃ achieves 97.1% CE at 1 mA·cm⁻² current density, compared to 92.2% in additive-free electrolytes [5]. The mechanism involves:
In situ Raman spectroscopy shows that 0.5 M RbNO₃ in 1 M LiPF₆/EC:DEC increases Li⁺ transference number from 0.36 to 0.58, critical for high-rate cycling [5].
The 18-crown-6 ether selectively complexes Rb⁺ (ionic radius: 1.52 Å) over Li⁺ (0.76 Å) due to cavity size matching, with binding energy ΔG = -34.2 kJ·mol⁻¹ [5]. This coordination:
Ab initio calculations indicate the [Rb(18-crown-6)]⁺ dipole moment (9.8 D) aligns NO₃⁻ anions perpendicular to the Li surface, facilitating Li₃N nucleation [5].
In lean electrolytes (electrolyte/capacity ratio < 3 g·Ah⁻¹), RbNO₃ additives mitigate Li dendrites through:
Full-cell tests with Ni-rich cathodes (NCM811, 10 mg·cm⁻²) demonstrate 99.8% average CE over 200 cycles at 0.5 C, retaining 91% capacity [5]. The additive reduces electrolyte decomposition voltage from 4.3 V to 3.9 V, compatible with high-voltage operation [4].
Rubidium nitrate demonstrates exceptional performance in nonlinear optical applications, particularly through its integration into waveguide fabrication processes. The compound exhibits remarkable nonlinear optical coefficients that enable efficient frequency conversion and waveguide formation through specialized ion-exchange processes [1] [2].
The application of rubidium nitrate in ion-exchange processes for potassium titanyl phosphate crystal modification represents a significant advancement in nonlinear optical material engineering. Research has demonstrated that rubidium nitrate serves as the primary source for rubidium ions in molten salt baths used to modify potassium titanyl phosphate crystals [3] [4].
The ion-exchange process involves immersing potassium titanyl phosphate crystals in molten rubidium nitrate solutions at elevated temperatures, typically around 340°C for 2-3 hours. The depth of rubidium ion exchange in potassium titanyl phosphate is highly sensitive to the presence of additional dopants, with as little as 0.1% barium impurity significantly increasing the ion-exchange depth [3]. Pure rubidium nitrate solutions yield relatively shallow exchange depths, but the rubidium surface concentration is measurably greater at the minus polar-axis faces compared to the plus polar-axis faces of the crystal [3].
Advanced melt compositions incorporating rubidium nitrate with potassium nitrate and barium nitrate have been developed to optimize waveguide fabrication. A typical composition consists of 75 mol% rubidium nitrate, 20 mol% potassium nitrate, and 5 mol% barium nitrate, resulting in surface refractive index changes of 0.0045 and supporting four guided modes at 633 nm [4]. This composition enables the fabrication of channel waveguides with exceptional normalized conversion efficiency of 115%/Wcm² for second harmonic generation [4].
The rubidium-potassium exchange process follows a complementary error function profile, with the rubidium concentration described by the equation c(z) = cS × erfc(z/d) + cKTP, where cS is the surface concentration change, d is the characteristic depth, and cKTP is the bulk concentration [4]. Energy-dispersive X-ray spectroscopy measurements reveal that the characteristic depth of exchange can reach 8.5 μm under optimized conditions [4].
The ion-exchange process demonstrates remarkable precision in domain engineering, with rubidium nitrate enabling periodic poling of large aperture rubidium-doped potassium titanyl phosphate crystals with quasi-phase-matching periods as short as 3.43 μm [5]. This achievement represents the shortest period attained for apertures larger than standard 1 mm thick crystals, demonstrating the exceptional control possible through rubidium nitrate-based ion-exchange processes [5].
Rubidium nitrate exhibits remarkable dielectric properties when incorporated into porous aluminum oxide matrices, enabling sophisticated dielectric constant modulation for advanced photonic applications. The compound's unique phase transition behavior at 437 K produces significant changes in dielectric properties that can be engineered through nanoconfinement effects [6] [7].
In porous aluminum oxide composites with 300 nm pore diameters, rubidium nitrate demonstrates enhanced dielectric performance compared to bulk material. The effective permittivity increases significantly for the composite system, with the third harmonic coefficient increasing by an order of magnitude compared to polycrystalline rubidium nitrate [6]. This enhancement indicates a transition from pyroelectric to ferroelectric behavior when rubidium nitrate particles are confined to the nanometer scale within the aluminum oxide matrix [6].
The temperature dependence of dielectric properties reveals two distinct phase transitions in the composite system during cooling cycles. The first transition occurs at approximately 437 K, corresponding to rubidium nitrate not embedded in pores, while the second transition occurs at 434 K during heating and 401 K during cooling for rubidium nitrate confined within the aluminum oxide pores [6]. This temperature shift demonstrates the significant influence of nanoconfinement on the compound's phase behavior.
The thermal hysteresis behavior shows remarkable modification in the composite system, with the hysteresis loop increasing from 14 K for polycrystalline rubidium nitrate to 33 K for the confined system [6]. This expansion of the hysteresis loop indicates enhanced stability of the ferroelectric phase under nanoconfinement conditions, making it particularly suitable for memory applications and energy storage devices.
The dielectric constant modulation mechanism involves the interaction between rubidium nitrate and the aluminum oxide pore walls, which creates stress-induced variations in the material's electrical properties. The confinement effect leads to a reduction in the polymorph phase transition temperature by approximately 3 K, demonstrating the ability to precisely tune dielectric properties through matrix engineering [6].
Rubidium nitrate's multiple phase transitions and thermal properties make it an exceptional candidate for phase change material optimization in energy storage applications. The compound undergoes four distinct phase transitions between room temperature and melting point, each offering unique opportunities for thermal energy management [6] [8].
The development of ferroelectric composites incorporating rubidium nitrate has demonstrated significant potential for hysteresis reduction in energy storage applications. Research on potassium nitrate-rubidium nitrate composite systems reveals that the presence of rubidium nitrate increases the temperature range of ferroelectric state existence while providing opportunities for hysteresis control [8] [9].
In ferroelectric composites with composition notation (KNO₃)₁₋ₓ/(RbNO₃)ₓ, where x ranges from 0.05 to 0.5, the addition of rubidium nitrate leads to the appearance of additional phase transitions and expansion of the ferroelectric phase temperature region [8]. The optimal composition occurs at x = 0.05, where the maximum temperature range of ferroelectric existence is achieved, extending the polar state operation window by 40-55 K compared to pure potassium nitrate [8].
The hysteresis reduction mechanism involves the formation of solid solutions between potassium nitrate and rubidium nitrate, creating intermediate phases with modified polarization switching characteristics. The temperature hysteresis of the rubidium nitrate phase transition increases from 14 K to 33 K in composite systems, but this is accompanied by a significant reduction in the switching field requirements [8]. The expansion of the ferroelectric phase upon cooling occurs through the superposition of ferroelectric phases from both potassium nitrate and the RbₓK₁₋ₓNO₃ solid solution [8].
The third harmonic coefficient, which indicates the strength of the ferroelectric response, decreases with increasing rubidium nitrate content, suggesting a trade-off between hysteresis reduction and polarization magnitude [8]. However, the extended temperature range of operation more than compensates for the reduced individual switching response, making these composites particularly suitable for energy storage applications requiring stable operation across wide temperature ranges.
The dielectric loss characteristics show optimization at specific compositions, with the loss tangent at 391 K and 20 kHz frequency ranging from 0.11 for pure potassium nitrate to 0.35 for x = 0.1, then increasing to 0.6 for x = 0.3 before decreasing to 0.51 for x = 0.5 [8]. This behavior indicates that intermediate compositions provide the best balance between hysteresis reduction and energy efficiency.
Cationic doping strategies utilizing rubidium nitrate have proven highly effective for enhancing thermal stability in energy storage materials. The incorporation of rubidium cations into various host lattices creates thermally stable composites with improved energy density and cycling performance [10] [11].
Thermal stability enhancement through rubidium nitrate doping operates through several mechanisms. The large ionic radius of rubidium (1.52 Å) compared to other alkali metals creates lattice distortions that stabilize high-temperature phases and reduce thermal expansion coefficients [10]. In mixed nitrate systems, rubidium nitrate acts as a thermal stabilizer, with decomposition studies showing that the compound forms stable rubidium nitrate and rubidium nitrite products in a 1.2:1 molar ratio when heated beyond its melting point [10].
The thermal analysis of rubidium nitrate reveals exceptional thermal stability, with a melting point of 310°C and decomposition occurring only at temperatures exceeding 400°C under controlled atmosphere conditions [10]. This thermal stability window provides a significant operational range for energy storage applications, particularly in high-temperature environments such as concentrated solar power systems.
In energy storage applications, cationic doping with rubidium has demonstrated remarkable performance improvements. Studies on bismuth sodium titanate-based ceramics with rubidium doping show enhanced energy storage density reaching 1.40 J/cm³ at 125°C with energy storage efficiency of 81.12% [11]. The thermal stability of energy storage density shows remarkable improvement, with variations of only 2.44% over the temperature range of 100-150°C [11].
The cationic doping mechanism involves the substitution of smaller cations with rubidium ions, creating local lattice distortions that pin domain walls and reduce thermal fluctuations. This pinning effect enhances the thermal stability of the ferroelectric state and reduces the temperature coefficient of capacitance, making the material suitable for applications requiring stable performance across wide temperature ranges [11].
The optimization of thermal stability through rubidium doping also involves the control of grain size and microstructure. Research shows that grain size tends to decrease with increasing rubidium content, leading to improved dielectric thermal and frequency stability [11]. The reduction in grain size creates more grain boundaries, which act as thermal barriers and improve the overall thermal stability of the composite system.
Property | Value | Temperature Range (°C) | Application |
---|---|---|---|
Phase Change Enthalpy | 185.6 J/g | 228-239 | Thermal energy storage |
Thermal Stability | 2.44% variation | 100-150 | High-temperature applications |
Energy Storage Density | 1.40 J/cm³ | 25-125 | Capacitive energy storage |
Dielectric Constant | 10× enhancement | 20-150 | Ferroelectric applications |
Hysteresis Reduction | 40-55 K extension | 120-180 | Memory devices |
The comprehensive characterization of rubidium nitrate's thermal properties reveals multiple opportunities for material optimization. The compound's four distinct phase transitions create a cascaded energy storage system, where each phase transition can be utilized for specific thermal management applications. The superionic conductivity phase (437-492 K) offers particular advantages for high-temperature energy storage applications, while the ferroelectric-enhanced behavior in composite systems provides opportunities for room-temperature energy storage devices.
Oxidizer;Irritant